![molecular formula C18H18O7 B11161207 methyl {7-[2-(allyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11161207.png)
methyl {7-[2-(allyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {7-[2-(allyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by:
- Core structure: A 2H-chromen-2-one (coumarin) backbone with a methyl group at position 2.
- Substituents: An allyloxy-2-oxoethoxy chain at position 5. A methoxycarbonylmethyl group (-CH2COOCH3) at position 3. This compound is structurally related to bioactive coumarins, which are known for applications in medicinal chemistry, including enzyme inhibition and anticancer activity .
Properties
Molecular Formula |
C18H18O7 |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
methyl 2-[4-methyl-2-oxo-7-(2-oxo-2-prop-2-enoxyethoxy)chromen-3-yl]acetate |
InChI |
InChI=1S/C18H18O7/c1-4-7-23-17(20)10-24-12-5-6-13-11(2)14(9-16(19)22-3)18(21)25-15(13)8-12/h4-6,8H,1,7,9-10H2,2-3H3 |
InChI Key |
MKZJUMIEZRETGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OCC=C)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[2-(allyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves a multi-step process. One common method includes the esterification of 7-hydroxy-4-methylcoumarin with allyl glycidyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques like recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[2-(allyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the chromen-2-one core can be reduced to alcohols.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield aldehydes or carboxylic acids, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Methyl {7-[2-(allyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl {7-[2-(allyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound’s chromen-2-one core can interact with enzymes and receptors, modulating their activity. Additionally, the allyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall biological effects .
Comparison with Similar Compounds
Structural Variations in Coumarin Derivatives
The target compound differs from analogs primarily in the substituents at positions 3, 4, and 6. Key structural comparisons include:
Key Observations :
- The allyloxy-2-oxoethoxy group in the target compound balances lipophilicity and reactivity, making it suitable for further functionalization .
- Fluorinated analogs (e.g., EMAC10163h) exhibit enhanced metabolic stability due to the electron-withdrawing effects of fluorine .
- Tetrazole-containing derivatives (e.g., CAS 899391-90-3) show increased polarity, which may improve solubility but reduce membrane permeability .
Spectral and Physical Properties
FT-IR and NMR Data :
Melting Points :
Structure-Activity Relationship (SAR) :
- Allyloxy groups may enhance membrane permeability due to moderate lipophilicity.
Biological Activity
Methyl {7-[2-(allyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a coumarin derivative that has garnered attention for its potential biological activities. This compound, characterized by its complex structure and diverse functional groups, has been studied for various therapeutic applications. This article delves into its biological activity, synthesis, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H16O5, with a molecular weight of approximately 302.31 g/mol. The compound features a coumarin backbone, which includes:
- Allyloxy group at the 7-position
- Oxoethoxy moiety contributing to its reactivity
- Methyl and carbonyl groups enhancing its biological profile
The unique arrangement of these functional groups underpins the compound's potential biological activity, particularly in medicinal chemistry.
Inhibition of Carbonic Anhydrase
Research indicates that this compound exhibits selective inhibition against various human carbonic anhydrase isozymes. Carbonic anhydrases are crucial enzymes involved in physiological processes such as respiration and acid-base balance. The inhibition of these enzymes suggests potential therapeutic applications in treating conditions like glaucoma and epilepsy.
Antimicrobial and Anti-inflammatory Properties
Coumarin derivatives, including this compound, are known for their antimicrobial and anti-inflammatory properties. Studies have demonstrated that modifications to the coumarin structure can enhance these activities. The mechanism of action often involves interactions with specific molecular targets, modulating enzyme activity and influencing biochemical pathways related to inflammation and cell proliferation.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the coumarin core through condensation reactions.
- Introduction of functional groups such as the allyloxy and oxoethoxy moieties.
- Purification through techniques like column chromatography to ensure high yields and purity.
Each step requires careful control of reaction conditions to optimize the yield and purity of the final product.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Methyl 4-methylcoumarin | Simple coumarin structure | Moderate anti-inflammatory | Lacks allyloxy substitution |
Methyl 7-hydroxycoumarin | Hydroxylated coumarin | Anticoagulant properties | Hydroxyl group alters solubility |
Ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-4-methylcoumarin} | Similar coumarin core | Antitumor activity | Contains ethyl instead of methyl ester |
Methyl {7-[2-(allyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-y}acetate stands out due to its specific arrangement of functional groups that enhance its biological activity compared to simpler derivatives.
Research Findings
Recent studies have focused on the docking interactions between methyl {7-[2-(allyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-y}acetate and carbonic anhydrases. These studies suggest that the compound may effectively bind to the active sites of these enzymes, potentially altering their activity and influencing cellular processes related to pH regulation and metabolic functions.
Case Studies
- Study on Antimicrobial Activity : A study revealed that derivatives similar to methyl {7-[2-(allyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-y}acetate exhibited significant antimicrobial effects against various bacterial strains.
- Inhibition Studies : Another investigation highlighted the compound's ability to inhibit specific carbonic anhydrase isozymes selectively, suggesting its potential use in therapeutic applications targeting these enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.